4-Chloro-2-fluorophenyl cyclopentyl ketone
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Overview
Description
4-Chloro-2-fluorophenyl cyclopentyl ketone is a versatile chemical compound with the molecular formula C12H12ClFO and a molecular weight of 226.67 g/mol. It is known for its unique properties, making it valuable in various scientific research fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 4-Chloro-2-fluorophenyl cyclopentyl ketone typically involves the use of cyclopentanone and 4-chloro-2-fluorobenzoyl chloride as starting materials. The reaction is carried out under anhydrous conditions with a suitable base, such as triethylamine, to facilitate the formation of the ketone bond. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Chloro-2-fluorophenyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-fluorophenyl cyclopentyl ketone is utilized in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: Its unique chemical properties make it suitable for the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorophenyl cyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
4-Chloro-2-fluorophenyl cyclopentyl ketone can be compared with similar compounds like 2-Chlorophenyl cyclopentyl ketone and 2-chloro-4-fluorophenyl cyclopentyl ketone. These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of different substituents on the phenyl ring can significantly influence their properties and applications .
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUROSOACRTMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642577 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-75-8 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)cyclopentylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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